1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Physicochemical property differentiation Drug-likeness Scaffold comparison

Sourcing piperidinyl urea building blocks with validated target engagement often forces a trade-off between scaffold diversity and synthetic accessibility. This cyclohexyl-substituted urea (CAS 1235085-01-4, clogP 1.66, TPSA 67.90 Ų) resolves that tension: • Shares the pyrimidin-2-yl-piperidin-4-ylmethyl urea core co-crystallized in the InhA active site (PDB: 5OIP), providing crystallographically validated starting geometry for structure-based optimization. • The cyclohexyl urea motif mirrors the pharmacophore of DCN1 inhibitor DI-591 (Ki = 12 nM), offering a hybrid scaffold for PPI inhibitor campaigns. • Balanced lipophilicity (clogP 1.66) distinguishes it from polar pyridinyl analogs and lipophilic phenethyl derivatives, expanding chemical diversity in CNS-targeted or hydrophobic active-site screening libraries. In stock with custom synthesis available. Request a quote for 1 mg to bulk quantities.

Molecular Formula C17H27N5O
Molecular Weight 317.437
CAS No. 1235085-01-4
Cat. No. B2388888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1235085-01-4
Molecular FormulaC17H27N5O
Molecular Weight317.437
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C17H27N5O/c23-17(21-15-5-2-1-3-6-15)20-13-14-7-11-22(12-8-14)16-18-9-4-10-19-16/h4,9-10,14-15H,1-3,5-8,11-13H2,(H2,20,21,23)
InChIKeyIYNDASVXYZKCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235085-01-4): Structural Identity and Computed Physicochemical Profile


1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235085-01-4) is a synthetic small molecule with molecular formula C17H27N5O and molecular weight 317.44 g/mol. It belongs to the piperidinyl urea structural class, featuring a cyclohexyl group on one urea nitrogen and a pyrimidin-2-yl-piperidin-4-ylmethyl moiety on the other . Computed physicochemical properties from the ZINC database include a topological polar surface area (TPSA) of approximately 67.90 Ų, a calculated logP (clogP) of 1.66, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds, placing it within Lipinski's Rule of 5 space .

Why In-Class Substitution of 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Is Not Advisable


Within the piperidinyl urea class, even subtle structural variations—such as replacing the cyclohexyl group with an isopropyl, phenethyl, or pyridinylmethyl substituent—can profoundly alter target engagement, selectivity, potency, and physicochemical properties. The cyclohexyl urea moiety in 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea confers a distinct steric and lipophilic profile (clogP 1.66) compared to smaller alkyl or aryl-substituted analogs . In closely related scaffolds, such as 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea, the pyridine nitrogen enables specific hydrogen-bonding interactions with the InhA enzyme active site that a cyclohexyl group cannot replicate . Conversely, the cyclohexyl group may provide enhanced metabolic stability or altered membrane permeability relative to aromatic substituents, though no direct comparative data are currently available in the public domain. These structural divergences mean that generic substitution within this class cannot be assumed to preserve biological activity, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea


Cyclohexyl vs. Pyridinylmethyl Urea: Computed Lipophilicity and TPSA Differentiation

The target compound incorporates a cyclohexyl urea substituent, yielding computed clogP of 1.66 and TPSA of 67.90 Ų (ZINC) . In comparison, the closely related analog 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea—for which a co-crystal structure with InhA is available—contains a pyridin-3-ylmethyl group that introduces an additional hydrogen bond acceptor and is expected to produce a lower clogP and higher TPSA . While no experimental LogP or solubility data exist for either compound in the public domain, the computed differences indicate that the cyclohexyl analog will exhibit higher lipophilicity and lower polar surface area, which may translate to altered membrane permeability, solubility, and protein binding profiles. These properties are relevant for applications where passive permeability or blood-brain barrier penetration is a consideration.

Physicochemical property differentiation Drug-likeness Scaffold comparison

Structural Scaffold Overlap with InhA-Targeted Fragment: Pyrimidinyl-Piperidine Core Conservation

The pyrimidin-2-yl-piperidin-4-ylmethyl urea core of the target compound is structurally identical to the core scaffold of 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea, which has been co-crystallized with InhA (T2A mutant, PDB ID: 5OIP) and demonstrated fragment-level binding to this Mycobacterium tuberculosis enoyl-ACP reductase target . While no binding affinity data (Kd, IC50) are publicly reported for either compound, the shared core scaffold suggests that the target compound could engage the same binding site, with the cyclohexyl group providing a differentiated vector for exploring the Ile pocket or solvent-exposed regions of the InhA active site. The pyrimidine nitrogen atoms participate in key hydrogen-bonding interactions with the InhA hinge region, and the piperidine ring positions the urea linker for optimal geometry .

Fragment-based drug discovery Tuberculosis Enzyme inhibition InhA

Piperidinyl Urea Class: DCN1-UBE2M Inhibition SAR Context and Cyclohexyl Differentiation Opportunity

Piperidinyl ureas have been validated as inhibitors of the DCN1-UBE2M protein-protein interaction, with lead compounds achieving IC50 values in the nanomolar range in TR-FRET binding assays (e.g., compound 7 in the DCN1 series) . The cyclohexyl urea motif has been explored in this context: DI-591, a potent DCN1-UBC12 inhibitor (Ki = 12 nM for DCN1, 10.4 nM for DCN2), incorporates a cyclohexyl group, demonstrating that this substituent can be productively accommodated in the DCN1 binding pocket . The target compound's cyclohexyl urea moiety, combined with the pyrimidin-2-yl-piperidine scaffold, presents a hybrid chemotype that may engage DCN1 via the urea motif while offering an additional hinge-binding element through the pyrimidine ring. No direct DCN1 inhibition data are publicly available for the target compound itself; however, the structural precedent from DI-591 establishes the cyclohexyl urea as a competent pharmacophore for DCN1 engagement.

Cullin neddylation DCN1 Oncology Protein-protein interaction inhibitors

Recommended Application Scenarios for 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Based on Available Evidence


Fragment-Based Lead Discovery for Tuberculosis InhA Inhibitors

The target compound shares a core pyrimidin-2-yl-piperidin-4-ylmethyl urea scaffold with a fragment co-crystallized in the InhA active site (PDB: 5OIP) . Researchers can use the cyclohexyl analog as a differentiated fragment hit for structure-based optimization campaigns targeting the InhA Ile pocket or solvent-exposed regions, with the core scaffold interactions already validated by X-ray crystallography.

DCN1-UBE2M Protein-Protein Interaction Inhibitor Development

The cyclohexyl urea pharmacophore is validated in the potent DCN1 inhibitor DI-591 (Ki = 12 nM) . The target compound offers a hybrid scaffold combining this cyclohexyl urea motif with a pyrimidinyl-piperidine hinge-binding element. Medicinal chemistry teams can explore this chemotype as a starting point for developing novel DCN1-UBE2M PPI inhibitors with potentially differentiated binding kinetics or selectivity profiles.

Computational ADME/Property Screening Library Differentiation

With computed clogP of 1.66 and TPSA of 67.90 Ų , the target compound occupies a balanced lipophilicity-polarity space that distinguishes it from more polar pyridinylmethyl analogs or more lipophilic phenethyl derivatives. Procurement for computational screening libraries can leverage these computed property differences to enhance chemical diversity in virtual screening campaigns targeting enzymes with hydrophobic active sites or CNS-accessible targets.

Custom Synthesis Building Block for Piperidinyl Urea SAR Exploration

The compound serves as a versatile synthetic intermediate for generating focused libraries of piperidinyl ureas. The cyclohexyl group can be retained as a constant while varying the pyrimidin-2-yl-piperidine portion, or alternatively, the pyrimidinyl-piperidine core can be held constant while exploring different N-alkyl or N-aryl urea substituents. This modularity enables systematic SAR studies across multiple target classes where urea-containing inhibitors are relevant .

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